molecular formula C8H15NO2 B1265373 Tranexamic acid CAS No. 701-54-2

Tranexamic acid

Cat. No. B1265373
CAS RN: 701-54-2
M. Wt: 157.21 g/mol
InChI Key: GYDJEQRTZSCIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tranexamic acid is a synthetic derivative of the amino acid lysine, known for its antifibrinolytic properties. It functions by inhibiting the interaction of plasminogen with fibrin, thus preventing the dissolution of fibrin clots. This mechanism is crucial in various conditions associated with abnormal bleeding where hyperfibrinolysis plays a role. Tranexamic acid's effectiveness has been demonstrated in a range of surgical procedures and bleeding disorders, showcasing its role in reducing perioperative blood loss and the need for blood transfusions (McCormack, 2012).

Synthesis Analysis

Tranexamic acid's synthesis represents a noteworthy achievement in pharmaceutical chemistry. A notable approach involves a novel seven-step route starting from dimethyl terephthalate, culminating in tranexamic acid with high purity and yield. This process includes a direct and efficient method for preparing key intermediates, exemplifying a significant advancement in the synthesis of antifibrinolytic drugs (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of tranexamic acid and its derivatives reveals diverse interactions and structural behaviors. For instance, sulfonamide derivatives of tranexamic acid exhibit various three-dimensional behaviors and intermolecular interactions, highlighting the compound's structural versatility. Such studies are essential for understanding the drug's pharmacological properties and potential modifications for enhanced efficacy (Ashfaq et al., 2016).

Chemical Reactions and Properties

Tranexamic acid engages in chemical reactions that are foundational to its antifibrinolytic effects. Its interaction with plasminogen, preventing the formation of plasmin, is a key chemical property. Additionally, the drug's ability to form complexes with metals, as demonstrated in studies with transition and non-transition metal ions, further illustrates its chemical versatility and potential for diverse applications (El-Habeeb & Refat, 2019).

Physical Properties Analysis

The physical properties of tranexamic acid, including its solubility and stability, are crucial for its pharmaceutical applications. Studies on tranexamic acid's salts and cocrystals with Generally Recognized As Safe (GRAS) molecules offer insights into its solid-state properties, solubility, and stability, which are vital for optimizing its formulation and therapeutic effectiveness (Nechipadappu et al., 2018).

Scientific Research Applications

Hemostatic Agent in Various Medical Conditions

  • Acquired Bleeding : TXA is a key component in Patient Blood Management programs, reducing blood loss in medical and surgical conditions with increased risk of bleeding, without increasing thromboembolic risk (Franchini & Mannucci, 2020).
  • Total Hip Arthroplasty : TXA effectively reduces blood loss and the risk of transfusion in total hip arthroplasty, with no clear superiority of any specific formulation (topical, intravenous, or oral) (Fillingham et al., 2018).

Dermatological Applications

  • Skin Diseases : TXA has been recognized for its utility in a variety of skin diseases like melasma, postinflammatory hyperpigmentation, urticaria, and angio‐oedema, among others (Forbat, Al‐Niaimi, & Ali, 2019).

Trauma and Surgery

  • Traumatic Brain Injury (TBI) : TXA reduces head injury-related death in TBI patients, especially when administered within 3 hours of injury. It's particularly effective in mild-to-moderate head injury (Matthews & Young, 2019).
  • Pre-Hospital Anti-hyperfibrinolytic Therapy in Trauma : Optimized dosing regimens of TXA are proposed based on plasma levels in trauma patients to maintain effective blood concentrations (Grassin-Delyle et al., 2018).

Neurosurgical Applications

  • Cerebral Hemorrhage : TXA reduces rebleeding and hematoma expansion in cerebral hemorrhage but doesn't significantly improve mortality or functional outcomes (Hu et al., 2019).

Emergency Medicine

  • Angioedema Treatment : TXA shows potential as a treatment for angiotensin converting enzyme inhibitor-induced angioedema, warranting further investigation (Wang, Geiger, & McMahon, 2020).
  • Management of Post-Procedural Rectal Bleeding : Topical TXA has been successfully used for controlling post-procedural rectal bleeding, indicating its versatility in emergency care (Altawil, Gendron, & Schechter-Perkins, 2019).

Other Medical Applications

  • Noncardiac Surgery : TXA significantly lowers the incidence of composite bleeding outcomes in noncardiac surgery, though its noninferiority for cardiovascular outcomes was not established (Devereaux et al., 2022).
  • Dermatology : Its use in dermatology has expanded based on anti-inflammatory and anti-melanin-producing properties, though caution is advised during the COVID-19 pandemic due to its procoagulant nature (Kim & Lim, 2022).

Controversies and Limitations

  • Controversial Uses in Neurosurgery : The effectiveness and risks of TXA in neurosurgery, especially in traumatic brain injury and spinal surgery, are still under investigation, with some concerns about neurological complications at moderate-to-high doses (Faria et al., 2020).

Safety And Hazards

Tranexamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Adverse effects include venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism, stroke, myocardial infarction, renal failure or dysfunction, seizures, and mild gastrointestinal symptoms (nausea, vomiting, diarrhea) .

Future Directions

Tranexamic acid dosing regimens should be decreased in patients with chronic kidney dysfunction secondary to reduced clearance and drug accumulation . Optimal dosing for cardiac surgical patients has been recommended . Additional research is required to determine dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures .

properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage.
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tranexamic acid

CAS RN

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Tranexamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranexamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANEXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRANEXAMIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>300 °C
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranexamic acid
Reactant of Route 2
Reactant of Route 2
Tranexamic acid
Reactant of Route 3
Tranexamic acid
Reactant of Route 4
Tranexamic acid
Reactant of Route 5
Tranexamic acid
Reactant of Route 6
Tranexamic acid

Citations

For This Compound
76,500
Citations
WCK Ng, A Jerath, M Wasowicz - Anaesthesiology intensive therapy, 2015 - termedia.pl
… Ngaage DL, Bland JM: Lessons from aprotinin: is the routine use and inconsistent dosing of tranexamic acid prudent? Meta-analysis of randomised and large matched observational …
Number of citations: 270 www.termedia.pl
CJ Dunn, KL Goa - Drugs, 1999 - Springer
… Transfusion requirements were reduced significantly by 43% with tranexamic acid and by 60% with aprotinin in 1 study. Meta-analysis of 60 trials showed tranexamic acid and …
Number of citations: 315 link.springer.com
BJ Hunt - Anaesthesia, 2015 - Wiley Online Library
… tranexamic acid to reduce morbidity and mortality in surgical and traumatic bleeding. Tranexamic acid … It is now clearly established that intravenous tranexamic acid reduces blood loss …
PJ Devereaux, M Marcucci, TW Painter… - … England Journal of …, 2022 - Mass Medical Soc
… Patients were randomly assigned to receive tranexamic acid (1-g intravenous bolus) or placebo at the start … To establish the noninferiority of tranexamic acid to placebo for the composite …
Number of citations: 125 www.nejm.org
L Tengborn, M Blombäck, E Berntorp - Thrombosis research, 2015 - Elsevier
… with massive bleedings using tranexamic acid was presented, … survival was increased when tranexamic acid was given early … In summary, we consider tranexamic acid is a drug of great …
Number of citations: 311 www.sciencedirect.com
M Hoylaerts, HR Lijnen, D Collen - Biochimica et Biophysica Acta (BBA) …, 1981 - Elsevier
… of the concentration of tranexamic acid. When tissue activator (… tranexamic acid. A 50% decrease of the apparent plasminogen concentration was obtained at 1.2 #M tranexamic acid for …
Number of citations: 329 www.sciencedirect.com
PL McCormack - Drugs, 2012 - Springer
… and tolerability of tranexamic acid in conditions amenable to … In large, randomized controlled trials, tranexamic acid … In many instances, tranexamic acid also reduced transfusion …
Number of citations: 695 link.springer.com
N Relke, NLJ Chornenki… - Research and Practice in …, 2021 - Wiley Online Library
… Inhaled tranexamic acid as an alternative for hemoptysis … Comparative effectiveness and safety of tranexamic acid plus … Efficacy of tranexamic acid for the prevention of bleeding in …
Number of citations: 48 onlinelibrary.wiley.com
PS Myles, JA Smith, A Forbes, B Silbert… - … England Journal of …, 2017 - Mass Medical Soc
… Some studies have shown that tranexamic acid reduces cerebral blood flow 14 and … by tranexamic acid may have a thromboembolic basis. We investigated whether tranexamic acid …
Number of citations: 526 www.nejm.org
Å Pilbrant, M Schannong, J Vessman - European journal of clinical …, 1981 - Springer
… The aim of the present paper is to describe the blood concentrations of tranexamic acid observed after intravenous and oral administration, and to report on the bioavailability of tranex…
Number of citations: 278 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.